molecular formula C15H16O3 B5738513 5-phenyl-2-propionyl-1,3-cyclohexanedione

5-phenyl-2-propionyl-1,3-cyclohexanedione

Cat. No.: B5738513
M. Wt: 244.28 g/mol
InChI Key: QRVCPVXKWBURJR-UHFFFAOYSA-N
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Description

5-phenyl-2-propionyl-1,3-cyclohexanedione (PPCD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCD is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for research in drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 5-phenyl-2-propionyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. It has also been shown to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

5-phenyl-2-propionyl-1,3-cyclohexanedione has several advantages for use in lab experiments, including its versatility, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-phenyl-2-propionyl-1,3-cyclohexanedione, including:
1. Investigating the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
2. Studying the mechanism of action of this compound in more detail to better understand its pharmacological activities.
3. Investigating the potential use of this compound in the treatment of neurodegenerative disorders.
4. Developing new synthetic methods for the production of this compound.
5. Investigating the potential use of this compound in the treatment of bacterial and fungal infections.
Conclusion
In conclusion, this compound (this compound) is a versatile compound that exhibits a wide range of biochemical and physiological effects. It has potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. Future research on this compound may lead to the development of new drugs for the treatment of various diseases and disorders.

Synthesis Methods

5-phenyl-2-propionyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst, resulting in the formation of this compound. The aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst, leading to the formation of a β-hydroxyketone intermediate, which subsequently undergoes dehydration to form this compound. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base catalyst, resulting in the formation of this compound.

Scientific Research Applications

5-phenyl-2-propionyl-1,3-cyclohexanedione has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

5-phenyl-2-propanoylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-2-12(16)15-13(17)8-11(9-14(15)18)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVCPVXKWBURJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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